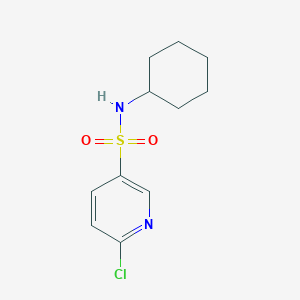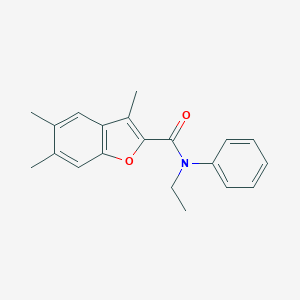
6-chloro-N-cyclohexylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 6-chloro-N-cyclohexylpyridine-3-sulfonamide consists of a pyridine ring with a sulfonamide group at the 3rd position and a chlorine atom at the 6th position. The sulfonamide group is further substituted with a cyclohexyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 274.77g/mol. It is a powder at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available from the search results.Applications De Recherche Scientifique
6-chloro-N-cyclohexylpyridine-3-sulfonamide has been studied for its potential applications in biochemistry and pharmacology. It has been used in the synthesis of a variety of drugs, including antifungal agents, antiviral agents, and anti-inflammatory agents. It has also been used in the synthesis of agrochemicals, such as insecticides and herbicides. Additionally, this compound has been studied for its potential applications in the synthesis of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of 6-chloro-N-cyclohexylpyridine-3-sulfonamide is not fully understood. However, it is believed that the pyridine ring of this compound binds to a specific receptor in the cell membrane, which triggers a signaling cascade that leads to the production of a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to have antifungal, antiviral, and anti-inflammatory effects, as well as to act as an inhibitor of certain enzymes. Additionally, this compound has been shown to have antioxidant and anti-cancer effects.
Avantages Et Limitations Des Expériences En Laboratoire
6-chloro-N-cyclohexylpyridine-3-sulfonamide has several advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is stable in a variety of environments. Additionally, it is non-toxic and has been shown to have a variety of biochemical and physiological effects. However, this compound also has some limitations. It is not water-soluble, and it is not as effective as some other compounds for certain applications.
Orientations Futures
6-chloro-N-cyclohexylpyridine-3-sulfonamide has potential for a variety of applications in biochemistry and pharmacology. It could be used to develop new drugs and agrochemicals, as well as to develop new polymers and specialty chemicals. Additionally, this compound could be used to study the mechanisms of action of other compounds, and to develop new methods for synthesizing compounds. Furthermore, this compound could be used to study the biochemical and physiological effects of other compounds, and to develop new methods for synthesizing compounds. Finally, this compound could be used to develop new methods for synthesizing compounds with improved properties.
Méthodes De Synthèse
6-chloro-N-cyclohexylpyridine-3-sulfonamide can be synthesized via a variety of methods. One method involves the reaction of cyclohexanone and pyridine, followed by chlorination and sulfonation. This method is simple and cost-effective, and can be used to produce this compound in high yields. Other methods, such as the reaction of cyclohexanone and pyridine with a sulfonyl chloride, can also be used to synthesize this compound.
Safety and Hazards
Propriétés
IUPAC Name |
6-chloro-N-cyclohexylpyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2S/c12-11-7-6-10(8-13-11)17(15,16)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNFXRSADYROONU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CN=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethyl-N-[2-(4-sulfamoylphenyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B385287.png)
![1-(3-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385288.png)
![ethyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385290.png)
![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)
![ethyl 2-(3,9-dioxo-1-phenyl-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385292.png)
![1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385295.png)
![3-ethoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385297.png)

![N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}-2-(1-naphthyl)acetamide](/img/structure/B385301.png)
![3-methoxy-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B385303.png)
![Methyl4-{4-[(3,5,6-trimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}phenylether](/img/structure/B385304.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide](/img/structure/B385307.png)